molecular formula C9H15N3O2 B13888137 6-hexyl-2H-1,2,4-triazine-3,5-dione

6-hexyl-2H-1,2,4-triazine-3,5-dione

Cat. No.: B13888137
M. Wt: 197.23 g/mol
InChI Key: UYTZJRSLMDWASR-UHFFFAOYSA-N
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Description

6-Hexyl-2H-1,2,4-triazine-3,5-dione is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hexyl-2H-1,2,4-triazine-3,5-dione can be achieved through various methods. One common approach involves the reaction of 1,2,4-triazine-3,5(2H,4H)-dione with hexyl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

6-Hexyl-2H-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hexyl-2H-1,2,4-triazine-3,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-hexyl-2H-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. For example, as an inhibitor of D-amino acid oxidase, it binds to the enzyme’s active site, preventing the oxidation of D-amino acids. This inhibition can enhance the bioavailability of therapeutic agents like D-serine, which is used in the treatment of neurological disorders. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins plays a crucial role in its inhibitory activity.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

6-hexyl-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C9H15N3O2/c1-2-3-4-5-6-7-8(13)10-9(14)12-11-7/h2-6H2,1H3,(H2,10,12,13,14)

InChI Key

UYTZJRSLMDWASR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=NNC(=O)NC1=O

Origin of Product

United States

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